molecular formula C19H24N4O3 B2591111 N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 941939-24-8

N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2591111
CAS No.: 941939-24-8
M. Wt: 356.426
InChI Key: JZCNTXJLCWMSHT-UHFFFAOYSA-N
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Description

N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a 2-methylquinoline group linked to a morpholinopropyl moiety via an oxalamide bridge, a structural motif present in molecules with documented bioactive properties . Oxalamide-linked compounds, particularly those incorporating quinoline and complex amine structures, are a significant area of investigation in infectious disease research . For instance, structurally related oxalamide-tethered 4-aminoquinoline hybrids have demonstrated potent in vitro anti-plasmodial activity against resistant strains of Plasmodium falciparum , the parasite responsible for malaria, with some analogs exhibiting activity in the low nanomolar range . The morpholino ring and the alkyl spacer in the structure are common features designed to influence the molecule's physicochemical properties and its interaction with biological targets . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-13-17(15-5-2-3-6-16(15)21-14)22-19(25)18(24)20-7-4-8-23-9-11-26-12-10-23/h2-3,5-6,13H,4,7-12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCNTXJLCWMSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide typically involves the reaction of 2-methylquinoline-4-carboxylic acid with 3-morpholinopropylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under strong oxidative conditions.

    Reduction: The oxalamide moiety can be reduced to amines under reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Amines and reduced oxalamide derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring could be involved in π-π stacking interactions, while the morpholine moiety might enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The oxalamide backbone (N1-C(O)-N2-C(O)-) is conserved across analogs, but substituents dictate pharmacological and physicochemical properties:

Compound Name N1 Substituent N2 Substituent Key Features
Target Compound 2-methylquinolin-4-yl 3-morpholinopropyl Quinoline enhances aromatic binding; morpholine improves solubility.
N1-(4-chlorophenyl)-N2-(thiazolyl)oxalamide 4-chlorophenyl Thiazole derivatives Chlorophenyl increases lipophilicity; thiazole may modulate antiviral activity.
N1-(2,4-dimethoxyphenyl)-N2-(pyridylethyl)oxalamide 2,4-dimethoxyphenyl 2-(pyridin-2-yl)ethyl Methoxy groups enhance metabolic stability; pyridine aids in hydrogen bonding.
N1-(adamantyl)-N2-(benzyloxy)oxalamide Adamantyl Benzyloxy Adamantyl increases rigidity; benzyloxy may reduce metabolic degradation.
N1-(trifluoromethylphenyl)-N2-(fluorophenyl)oxalamide 4-chloro-3-(trifluoromethyl)phenyl Fluoro-substituted phenyl Trifluoromethyl enhances electronegativity; fluorine improves bioavailability.

Physicochemical Properties

  • Solubility : Morpholine-containing derivatives (e.g., the target compound) generally exhibit higher aqueous solubility than adamantyl or trifluoromethyl-substituted analogs due to morpholine’s polar oxygen atom .
  • Melting Points: Trifluoromethyl-substituted oxalamides (e.g., 1c in ) show high melting points (~260°C), suggesting strong crystal lattice interactions. The target compound’s melting point is unreported but may align with quinoline derivatives, which typically range between 150–250°C .

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